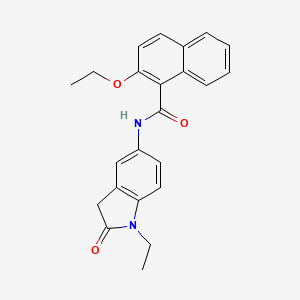![molecular formula C9H8ClFN2O B2563185 N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide CAS No. 2305341-20-0](/img/structure/B2563185.png)
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential in treating various diseases. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of inflammatory mediators.
Wirkmechanismus
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide is a potent inhibitor of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, fever, and pain. By inhibiting COX-2, N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide reduces the production of prostaglandins, thereby reducing inflammation, fever, and pain. N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties in various in vitro and in vivo studies. It has also been shown to reduce fever and pain in animal models. N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a potent inhibitor of COX-2 and has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to inhibit angiogenesis and induce apoptosis in cancer cells. However, N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has some limitations as well. It has low solubility in water, which makes it difficult to use in some experiments. It also has low stability in solution, which makes it difficult to store for long periods of time.
Zukünftige Richtungen
There are several future directions for the research on N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide. One direction is to study its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential in treating these disorders. Another direction is to study its potential in treating inflammatory bowel disease (IBD). N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has been shown to have anti-inflammatory properties, and IBD is a chronic inflammatory disorder of the gastrointestinal tract. Finally, further research is needed to determine the optimal dosage and administration of N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide for its potential therapeutic uses.
Synthesemethoden
The synthesis of N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide involves the reaction of 4-chloro-3-fluoropyridine-2-carboxylic acid with propargylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide. The overall yield of this synthesis method is around 45%.
Wissenschaftliche Forschungsanwendungen
N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has been extensively studied for its potential in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties in various in vitro and in vivo studies. N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(4-chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O/c1-2-8(14)13-5-7-9(11)6(10)3-4-12-7/h2-4H,1,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQVZRGFVICECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC=CC(=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

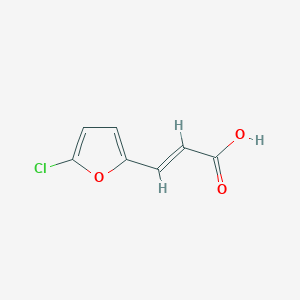
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2563104.png)

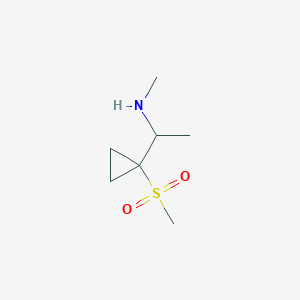
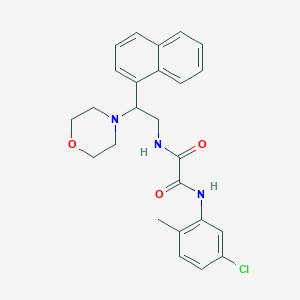
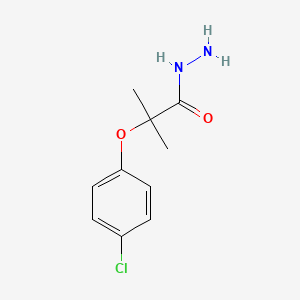

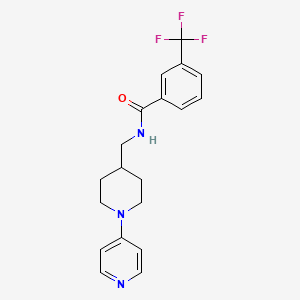
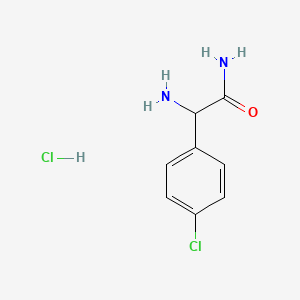
![4-((1-(1H-benzo[d]imidazole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2563115.png)
![N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2563118.png)
![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2563121.png)
![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2563123.png)
